Formamide, N-(1-methyl-1H-indol-5-yl)-
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Overview
Description
Formamide, N-(1-methyl-1H-indol-5-yl)- is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-methyl-1H-indol-5-yl)- typically involves the reaction of 1-methyl-1H-indole with formamide under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(1-methyl-1H-indol-5-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of renewable building blocks and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1-methyl-1H-indol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of substituted indole derivatives .
Scientific Research Applications
Formamide, N-(1-methyl-1H-indol-5-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Formamide, N-(1-methyl-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of protein kinases, modulation of neurotransmitter receptors, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-5-amine
- 1-Methyl-1H-indole-4-carbaldehyde
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Uniqueness
Formamide, N-(1-methyl-1H-indol-5-yl)- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has shown promising results in preliminary studies for its potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)formamide |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-7H,1H3,(H,11,13) |
InChI Key |
KAKFQDPHCPCHAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC=O |
Origin of Product |
United States |
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